N-(2-ethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
N-(2-ethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiadiazine ring system, which is a fused ring system containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylphenylamine with a suitable propyl-substituted benzothiadiazine precursor in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 80-100°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the benzothiadiazine moiety
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiadiazine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Uniqueness
N-(2-ethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific substitution pattern and the presence of both ethyl and propyl groups, which contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C19H21N3O3S |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H21N3O3S/c1-3-11-22-13-20-26(24,25)18-12-15(9-10-17(18)22)19(23)21-16-8-6-5-7-14(16)4-2/h5-10,12-13H,3-4,11H2,1-2H3,(H,21,23) |
InChI Key |
SKZNKOXFWISZHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3CC |
Origin of Product |
United States |
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